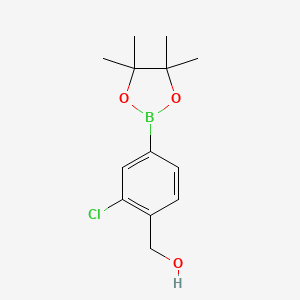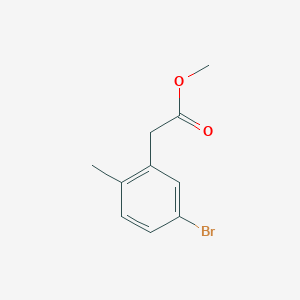![molecular formula C21H23Br2NO5 B1426760 (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid CAS No. 218769-47-2](/img/structure/B1426760.png)
(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
説明
(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is a useful research compound. Its molecular formula is C21H23Br2NO5 and its molecular weight is 529.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Safety Evaluation in Food Contact Materials
One of the key applications of compounds related to (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is in the safety evaluation of substances used in food contact materials. A study by Flavourings (2011) discussed the risk assessment of a similar compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, finding no safety concern for consumers if used in polyolefins in contact with specific food types and if migration does not exceed certain limits (Flavourings, 2011).
Asymmetric Synthesis of Amino Acid Derivatives
In the field of synthetic chemistry, compounds like (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid are crucial in the asymmetric synthesis of non-natural amino acid derivatives. Yang et al. (2015) demonstrated the synthesis of novel α-amino acid derivatives with high stereoselectivity, utilizing similar compound structures (Yang et al., 2015).
Organic Acid Analysis in Microbiology
In microbiology, derivatives of tert-butoxycarbonylamino propanoic acid are used in the analysis of organic acids in cultures of thermophilic sulfur-dependent anaerobic archaeon. Rimbault et al. (1993) used tert-butyl derivatives for the gas chromatography and mass spectrometry analysis in their study, demonstrating the formation of various organic acids in different media (Rimbault et al., 1993).
Synthesis of Optically Active α-Mercapto Derivatives
The synthesis of optically active α-mercapto derivatives of propanoic and similar acids is another important application. Strijtveen and Kellogg (1987) prepared active α-mercapto derivatives of 3-phenylpropanoic, 2-phenylacetic, and other acids, highlighting the versatility of these compounds in organic synthesis (Strijtveen & Kellogg, 1987).
Neuroexcitant Synthesis
In pharmaceutical research, related compounds are used in the synthesis of neuroexcitants. Pajouhesh et al. (2000) described the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant AMPA, using a process involving tert-butoxycarbonyl-amino propanoic acid derivatives (Pajouhesh et al., 2000).
Crystal Structure Analysis
The study of crystal structures also makes use of these compounds. Liu et al. (2004) synthesized (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one using a chiral controller, analyzing its crystal structure to understand molecular configurations (Liu et al., 2004).
特性
IUPAC Name |
(2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRCCMPVDNMJC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
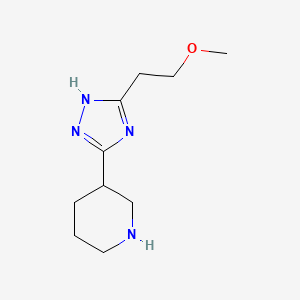
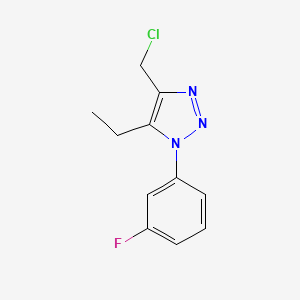

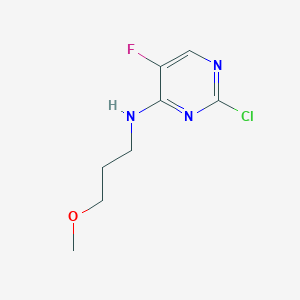
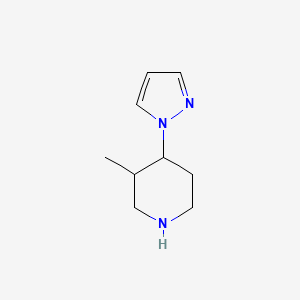
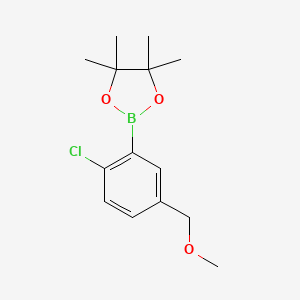
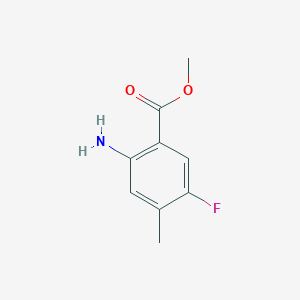


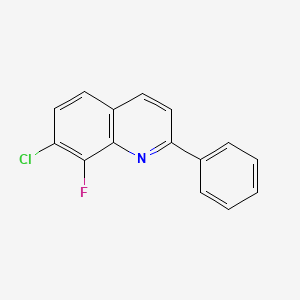
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
